Predicted Lipophilicity (LogP) Shift Relative to Iodo-Analog IMD-0354
The target compound exhibits a predicted LogP of 3.14 [1], compared to the reported LogP of approximately 4.5 for the 4-iodo-2-methylphenyl analog IMD-0354 . This difference of ~1.36 log units indicates significantly lower lipophilicity, which can influence membrane permeability and non-specific binding.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.14 (Predicted) |
| Comparator Or Baseline | IMD-0354 (4-iodo-2-methylphenyl analog): ~4.5 (Predicted) |
| Quantified Difference | ΔLogP ≈ -1.36 |
| Conditions | In silico prediction |
Why This Matters
The lower LogP suggests a distinct pharmacokinetic and distribution profile compared to the iodo-analog, which is critical when selecting a compound for in vitro or in vivo studies to avoid confounding solubility or partitioning effects.
- [1] ChemSpace. 1-(3-chloro-2-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione. CSCS00132943457. https://chem-space.com/CSCS00132943457-30939D View Source
